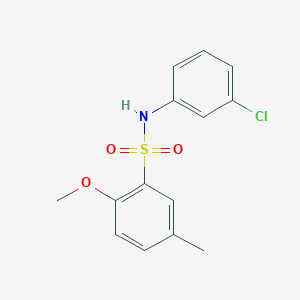
(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a triazole ring, and a chlorophenyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 3-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Introduction of various substituents on the chlorophenyl group.
科学的研究の応用
(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and the chlorophenyl group play crucial roles in the binding affinity and specificity of the compound towards its targets.
類似化合物との比較
Similar Compounds
- (3-amino-1,2,4-triazol-4-yl)-(2,5-dimethylphenyl)methanone
- (3-amino-1,2,4-triazol-4-yl)-(2-fluorophenyl)methanone
Uniqueness
(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.
特性
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-7-3-1-2-6(4-7)8(15)14-5-12-13-9(14)11/h1-5H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCIBXNDBBDDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(3-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5700549.png)
![METHYL 2-(2-METHYLPROPANAMIDO)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHENE-3-CARBOXYLATE](/img/structure/B5700562.png)
![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)
![(2-CHLORO-4-NITROPHENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B5700570.png)
![Ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B5700578.png)
![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)

![2-(4-fluorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5700592.png)
![N-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5700598.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)



